molecular formula C11H9ClN2 B8631556 6-(2-Chlorophenyl)pyridin-2-amine

6-(2-Chlorophenyl)pyridin-2-amine

Cat. No.: B8631556
M. Wt: 204.65 g/mol
InChI Key: PXIIBTONHMBIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chlorophenyl)pyridin-2-amine ( 1119089-76-7) is an organic compound with the molecular formula C11H9ClN2 and a molecular weight of 204.66 g/mol . It belongs to a class of compounds featuring an aminopyridine scaffold, a structure frequently investigated in medicinal chemistry and pharmaceutical research for its potential as a building block for more complex molecules . The 2-aminopyridine core is a privileged structure in drug discovery, often contributing to key molecular interactions in biologically active compounds. While specific biological data for this compound may be limited, analogs and derivatives based on similar scaffolds are of significant research interest. For instance, related sub-structures like the pyridin-2-one motif have been explored in the development of inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1), a therapeutic target in cancers such as acute myeloid leukemia and glioma . Researchers value this compound as a versatile chemical intermediate for synthesizing libraries of compounds for high-throughput screening and hit-to-lead optimization campaigns. It is supplied for research purposes only. This product is intended for use by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

6-(2-chlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-9-5-2-1-4-8(9)10-6-3-7-11(13)14-10/h1-7H,(H2,13,14)

InChI Key

PXIIBTONHMBIHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities
This compound 2-chlorophenyl at C6, NH2 at C2 209.66 Antimicrobial activity
6-Chloro-5-(trifluoromethyl)pyridin-2-amine CF3 at C5, Cl at C6, NH2 at C2 196.56 Higher lipophilicity due to CF3 group
3,5-Dichloro-N-[(2-chlorophenyl)methyl]pyridin-2-amine Three Cl atoms, benzyl group at C2 287.57 Elevated boiling point (400.4°C predicted)
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Pyrimidine core, S-linked fluorophenyl 255.70 Enhanced electronic effects from sulfur
6-(2-(Dimethylamino)ethoxy)pyridin-2-amine Dimethylaminoethoxy chain at C6 181.24 Improved water solubility

Physicochemical Properties

  • Solubility: The dimethylaminoethoxy substituent in 6-(2-(dimethylamino)ethoxy)pyridin-2-amine introduces polarity, improving aqueous solubility compared to halogenated analogs .
  • Thermal Stability : Compounds with multiple chlorine atoms (e.g., 3,5-dichloro-N-[(2-chlorophenyl)methyl]pyridin-2-amine) exhibit higher boiling points, likely due to increased van der Waals interactions .

Research Implications

The structural versatility of this compound and its analogs highlights opportunities for drug discovery. For example:

  • Antimicrobial Agents : Optimizing substituents (e.g., adding polar groups) could balance potency and pharmacokinetics.
  • Kinase Inhibitors : Pyrimidine analogs may serve as scaffolds for targeting ATP-binding pockets .

Q & A

Q. What are the standard synthetic routes for preparing 6-(2-Chlorophenyl)pyridin-2-amine, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the 2-chlorophenyl group onto the pyridine ring. Key steps include:

  • Buchwald-Hartwig amination for coupling aryl halides with amines, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .
  • Optimization parameters : Temperature (80–110°C), solvent polarity (toluene or dioxane), and base selection (Cs₂CO₃ or KOtBu) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

  • Structural elucidation :
    • ¹H/¹³C NMR : Assign signals for the pyridine ring (δ 6.5–8.5 ppm for protons; 120–160 ppm for carbons) and chlorophenyl substituents (distinct coupling patterns for ortho-chloro groups) .
    • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl presence) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time compared to standards .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Answer: Discrepancies in NMR or MS data may arise from:

  • Tautomerism : The amine group’s position can lead to equilibrium between different tautomeric forms. Use variable-temperature NMR to stabilize dominant conformers .
  • Impurity interference : Employ 2D NMR (COSY, HSQC) to distinguish target compound signals from byproducts .
  • Crystallographic validation : X-ray diffraction provides unambiguous structural confirmation. Compare experimental data with computational models (DFT) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

Answer:

  • Systematic substituent variation : Synthesize analogs with modified chlorophenyl groups (e.g., meta/para-Cl, CF₃, OCH₃) and assess bioactivity (e.g., enzyme inhibition assays) .
  • Computational modeling : Dock compounds into target protein active sites (e.g., kinases) using software like AutoDock to predict binding affinities .
  • Comparative IC₅₀ analysis : Test isomers (e.g., pyridin-3-amine vs. pyridin-4-amine) to evaluate positional effects on potency .

Q. How can reaction scalability challenges be addressed for this compound synthesis?

Answer:

  • Catalyst loading reduction : Replace Pd catalysts with cheaper alternatives (e.g., Ni-based systems) while maintaining efficiency .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in large-scale batches .
  • Byproduct mitigation : Use scavengers (e.g., polymer-bound thiourea) to remove unreacted aryl halides during workup .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in HCl/NaOH (0.1–1 M) at 25–60°C; monitor degradation via LC-MS .
    • Thermal stress : Heat solid samples (40–80°C) and analyze by DSC/TGA to identify decomposition points .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

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